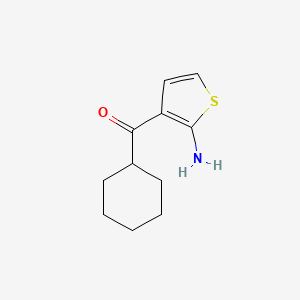
(2-Aminothiophen-3-yl)-cyclohexylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Aminothiophen-3-yl)-cyclohexylmethanone is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminothiophen-3-yl)-cyclohexylmethanone typically involves the cyclization of 2-amino-3-aroylthiophenes. One common method includes the reaction of 2-aminothiophenes with cyclohexylmethanone under specific conditions . The reaction may require the use of catalysts and solvents to facilitate the process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(2-Aminothiophen-3-yl)-cyclohexylmethanone can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent the decomposition of the reducing agent.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.
Aplicaciones Científicas De Investigación
(2-Aminothiophen-3-yl)-cyclohexylmethanone has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mecanismo De Acción
The mechanism of action of (2-Aminothiophen-3-yl)-cyclohexylmethanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to (2-Aminothiophen-3-yl)-cyclohexylmethanone include:
2-Aminothiophenes: These compounds share the thiophene ring structure with an amino group at the 2-position.
Cyclohexylmethanones: These compounds share the cyclohexylmethanone moiety.
Uniqueness
This compound is unique due to the combination of the thiophene ring and the cyclohexylmethanone moiety. This combination imparts specific chemical and biological properties that are not observed in other similar compounds .
Propiedades
Fórmula molecular |
C11H15NOS |
|---|---|
Peso molecular |
209.31 g/mol |
Nombre IUPAC |
(2-aminothiophen-3-yl)-cyclohexylmethanone |
InChI |
InChI=1S/C11H15NOS/c12-11-9(6-7-14-11)10(13)8-4-2-1-3-5-8/h6-8H,1-5,12H2 |
Clave InChI |
WMGIVYXAGXZPSA-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C(=O)C2=C(SC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,17-Dioxabicyclo[12.3.2]nonadecane-18-O-tert-butyldimethylsilyl N-Desmethyl Spiramycin I 2A-Acetate](/img/structure/B13844590.png)


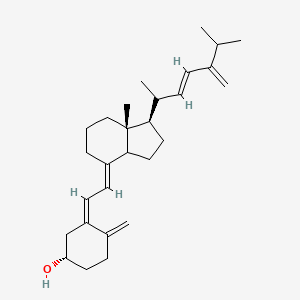
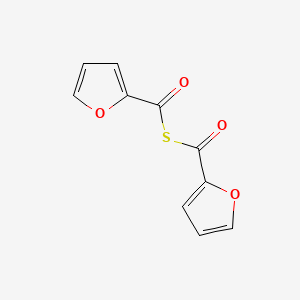
![1-[4-[[2-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-(4-nitrophenyl)piperazine](/img/structure/B13844629.png)
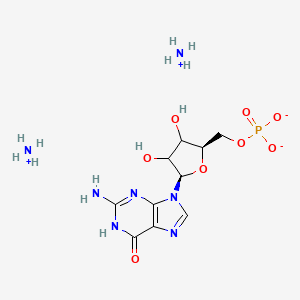
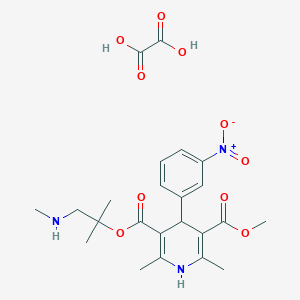
![Ethyl 2-[2-(2,3-dichlorophenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B13844639.png)

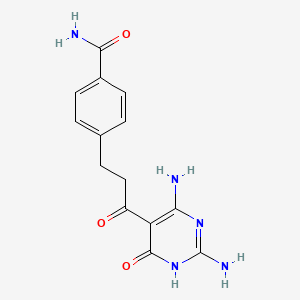
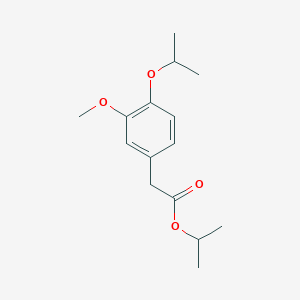
![Norfloxacin impurity J [EP impurity]](/img/structure/B13844655.png)
![3,4,8,9,10-Pentamethoxy-6H-benzo[c]chromen-6-one](/img/structure/B13844657.png)
